molecular formula C8H6N4S2 B102665 [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine CAS No. 16162-28-0

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine

Cat. No. B102665
CAS RN: 16162-28-0
M. Wt: 222.3 g/mol
InChI Key: ZLPFCTALWYMMQL-UHFFFAOYSA-N
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Description

1,3-Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine (TBD) is a heterocyclic organic compound with the molecular formula C7H7N3S2. It has a wide range of applications in scientific research, including as a dye, a catalyst, and a reagent. TBD has also been used in the synthesis of novel materials, as well as in the development of new drugs. This compound has unique properties that make it attractive for a variety of applications.

Scientific Research Applications

Organic Electronics

Thiazolothiazole ring systems, which “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” is a part of, have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . These properties make them suitable for use in optoelectronic devices .

Optoelectronic Devices

This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Synthetic Methodologies

The synthesis of thiazolothiazoles, including “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine”, is a topic of ongoing research . Different methodologies have been developed for the synthesis of these compounds, which can be used in various applications .

Biological Activities

Thiazoles, a class of compounds that “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” belongs to, have been reported to exhibit a wide range of biological activities . These include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Drug Design

The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Therefore, “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” and its derivatives could be used in the design of new drugs .

Fluorescence Applications

Thiazole-based compounds have been reported to exhibit ligand-centered fluorescence . This property could be exploited in various applications, such as the development of fluorescent probes .

properties

IUPAC Name

[1,3]thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPFCTALWYMMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1SC(=N3)N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346640
Record name Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine

CAS RN

16162-28-0
Record name Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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